3-(phenoxymethyl)oxolane
Description
3-(Phenoxymethyl)oxolane is a tetrahydrofuran (oxolane) derivative featuring a phenoxymethyl (-CH₂-O-C₆H₅) substituent at the 3-position of the oxolane ring. The compound’s molecular formula is C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol. For instance, oxolane derivatives are frequently explored for their bioactivity (e.g., antifungal, antiangiogenic) or as reactive intermediates in polymer chemistry .
Properties
CAS No. |
1341645-29-1 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenoxymethyl)oxolane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of phenoxymethyl alcohol derivatives under acidic or basic conditions. Another approach involves the ring-closing metathesis of suitable diene precursors using catalysts like Grubbs’ catalyst.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of high-throughput screening for catalyst selection and reaction optimization is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(phenoxymethyl)oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under various conditions.
Major Products
The major products formed from these reactions include phenoxymethyl-substituted lactones, alcohols, and various substituted oxolanes, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-(phenoxymethyl)oxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3-(phenoxymethyl)oxolane involves its interaction with various molecular targets. The phenoxymethyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The oxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets.
Comparison with Similar Compounds
Structural Diversity
Physical and Chemical Properties
- Purity levels vary: 3-(3-bromobenzoyl)oxolane is available at 95% purity , while hazards for 3-octyloxolane-2,5-dione include skin/eye irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
